molecular formula C5H8N2 B021910 3,4-Dimethyl-1H-pyrazole CAS No. 2820-37-3

3,4-Dimethyl-1H-pyrazole

Cat. No. B021910
CAS RN: 2820-37-3
M. Wt: 96.13 g/mol
InChI Key: VQTVFIMEENGCJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DMPZ involves several methodologies, including the condensation of 1,3-diketones with hydrazine in ethanol, a process that has been optimized for the efficient production of DMPZ derivatives. These methods highlight the versatility of DMPZ synthesis, allowing for the generation of a wide range of substituted pyrazoles with diverse properties (Dun-jia Wang, Chunyang Zheng, Ling Fan, 2009).

Molecular Structure Analysis

DMPZ's molecular structure has been extensively analyzed using techniques such as infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry. These analyses confirm the molecular structure of DMPZ, with spectrogram data used for detailed structure analysis and characterization, providing a solid foundation for understanding its chemical behavior (Ding Dong-ge, 2009).

Chemical Reactions and Properties

DMPZ participates in various chemical reactions, demonstrating its reactivity and potential as a precursor for the synthesis of complex molecules. The reaction of DMPZ derivatives with [RhCl(COD)]2 to form complexes illustrates the compound's versatility in forming new chemical entities with potential applications in catalysis and material science (Glòria Esquius, J. Pons, Ramón Yáñez, J. Ros, X. Solans, M. Font‐Bardia, 2000).

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Activities : A study by Zaki, Sayed, and Elroby (2016) outlines the synthesis of isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives from 3,4-Dimethyl-1H-pyrazole, demonstrating their antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).

  • Antioxidant Activity : Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives and observed significant antioxidant activity, especially in compound 4k (Karrouchi et al., 2019).

  • Antibacterial Properties and DNA Photocleavage : Sharma et al. (2020) reported that 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles exhibit promising antibacterial properties and DNA photocleavage activities against various bacteria (Sharma et al., 2020).

  • Fluorescence and Xanthine Oxidase Inhibitory Activity : Research by Deqiang et al. (2015) found that pyrazole-based 1,3,4-oxadiazole derivatives exhibit excellent fluorescence properties and moderate inhibitory activity against commercial xanthine oxidase (Deqiang et al., 2015).

  • Structural Analysis : Dong-ge (2009) analyzed the structure and performance of 3,4-dimethyl-1H-yl-pyrazole, noting its similarity to pyrazole and its use in structure analysis and characterization (Dong-ge, 2009).

  • Anticancer Potential : Budzisz et al. (2004) explored Pt(II) and Pd(II) complexes with pyrazole-containing ligands, demonstrating potential as novel anticancer agents with abilities for apoptosis induction (Budzisz et al., 2004).

  • Synthesis and Antibacterial Activity : Majithiya and Bheshdadia (2023) synthesized new 3H-imidazo[1,2-b]pyrazole derivatives, showing promising antibacterial and antifungal activities (Majithiya & Bheshdadia, 2023).

  • Catalysis Applications : Guerrero et al. (2008) synthesized palladium(II) complexes with new hybrid pyrazole ligands, showing potential applications in catalysis (Guerrero et al., 2008).

  • Antidepressant Potential : Bailey et al. (1985) studied 3,4-Diphenyl-1H-pyrazole-1-propanamine, noting its potential as an antidepressant with reduced side effects (Bailey et al., 1985).

  • Corrosion Inhibition : Bouklah et al. (2005) identified a pyridine–pyrazole compound as an effective inhibitor for steel corrosion in acidic conditions (Bouklah et al., 2005).

Safety And Hazards

3,4-Dimethyl-1H-pyrazole is harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, are an important class of five-membered heterocyclic compounds and are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTVFIMEENGCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182465
Record name 3,4-Dimethyl-1H-pyrazole
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-1H-pyrazole

CAS RN

2820-37-3
Record name 3,4-Dimethylpyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(5),4-Dimethylpyrazole
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Record name 3,4-Dimethyl-1H-pyrazole
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Record name 3,4-dimethyl-1H-pyrazole
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Record name 3,4-DIMETHYL-1H-PYRAZOLE
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Record name 3(5),4-DIMETHYLPYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
JM Rodrigues, C Cruz, R Tenreiro, CA Gouveia… - European Journal of …, 2023 - Elsevier
The use of nitrification inhibitors is an interesting tool to achieve a higher N efficiency in plants while decreasing the environmental impact of N fertilization. However, an integrated …
Number of citations: 2 www.sciencedirect.com
GS Doran, JR Condon… - Journal of AOAC …, 2023 - academic.oup.com
Background Few methods exist for the analysis of the soil nitrification inhibitor 3,4-dimethyl-1H-pyrazole (3,4-DMP), which is a pesticide with the ability to reduce the production of …
Number of citations: 7 academic.oup.com
JM Rodrigues dos Santos, C Cruz… - … of Agronomy 150 …, 2023 - academica-e.unavarra.es
The use of nitrification inhibitors is an interesting tool to achieve a higher N efficiency in plants while decreasing the environmental impact of N fertilization. However, an integrated …
Number of citations: 0 academica-e.unavarra.es
P Mazzei, S Cangemi… - Environmental …, 2022 - ACS Publications
Nitrification inhibitors (NI) represent a valid chemical strategy to retard nitrogen oxidation in soil and limit nitrate leaching or nitrogen oxide emission. We hypothesized that humic …
Number of citations: 6 pubs.acs.org
B Stanovnik, J Svete - Science of Synthesis, 2002 - thieme-connect.com
Previously published information regarding this heterocyclic system can be found in Houben±Weyl, Vol. 13/6, pp 181±522 and Vol. 22b, pp 1508±1516. Pyrazole (1, 2-diazole) belongs …
Number of citations: 110 www.thieme-connect.com
SC Yildirim, RM Walker, U Roessner… - … Agricultural Science & …, 2023 - ACS Publications
Nitrification inhibitors have been coformulated with nitrogen fertilizers since the 1970s to modulate the microbiological conversion of nitrogen in agricultural soils. 3,4-Dimethyl-1H-…
Number of citations: 4 pubs.acs.org
GS Doran, JR Condon, BF Kaveney - International Journal of …, 2018 - Taylor & Francis
Nitrate from the biological nitrification of ammonium fertilisers causes environmental damage via groundwater contamination and nitrous oxide emission. To limit nitrate formation, …
Number of citations: 13 www.tandfonline.com
Z Chen, B Peng, J Bi, W Su - Journal of Chemical Research, 2013 - journals.sagepub.com
Novel synthesis of the nitrification inhibitor 3,4-dimethyl-1H-pyrazole phosphate Page 1 JOURNAL OF CHEMICAL RESEARCH 2013 NOVEMBER, 652–653 652 RESEARCH …
Number of citations: 5 journals.sagepub.com
Z Wen-xue, SUN Gang, HE Ping… - Journal of Plant …, 2013 - plantnutrifert.org
With the technique of stable isotope15 N-traced urea, a field experiment was conducted to determine the effects of urease inhibitor (UI) and nitrification inhibitor (NI) on losses of …
Number of citations: 39 www.plantnutrifert.org
M Corrochano-Monsalve, C González-Murua… - Science of The Total …, 2021 - Elsevier
In agriculture, the applied nitrogen (N) can be lost in the environment in different forms because of microbial transformations. It is of special concern the nitrate (NO 3 − ) leaching and the …
Number of citations: 42 www.sciencedirect.com

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